2-ethoxy-N-(5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide
Description
This compound features a 1,3,4-thiadiazole core linked to a benzamide moiety via a sulfanyl bridge. The thiadiazole ring is substituted at position 5 with a 2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl group, while the benzamide at position 2 carries an ethoxy substituent.
Properties
IUPAC Name |
N-[5-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]-2-ethoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N4O3S2/c1-2-29-18-12-6-4-10-16(18)20(28)23-21-24-25-22(31-21)30-14-19(27)26-13-7-9-15-8-3-5-11-17(15)26/h3-6,8,10-12H,2,7,9,13-14H2,1H3,(H,23,24,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKMDDWAEBKGQNT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C(=O)NC2=NN=C(S2)SCC(=O)N3CCCC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-ethoxy-N-(5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide is a complex molecule that incorporates a thiadiazole moiety and a tetrahydroquinoline structure. Both of these components are known for their diverse biological activities. This article explores the biological activity of this compound through a review of relevant literature and research findings.
Structure and Properties
The compound features a thiadiazole ring , which is recognized for its significant biological potential. Thiadiazoles have been associated with various activities, including antimicrobial, antitumor, and anti-inflammatory effects. The tetrahydroquinoline structure contributes to the compound's lipophilicity and ability to cross biological membranes effectively.
Antimicrobial Activity
Research has shown that derivatives containing the 1,3,4-thiadiazole moiety exhibit notable antimicrobial properties. For instance, studies indicate that compounds with the thiadiazole ring can inhibit the growth of bacteria such as Staphylococcus aureus and Escherichia coli . The mechanism often involves disruption of bacterial cell walls or interference with metabolic pathways.
| Compound | Microorganism Tested | Activity Observed |
|---|---|---|
| Thiadiazole Derivative | Staphylococcus aureus | Inhibition observed |
| Thiadiazole Derivative | Escherichia coli | Inhibition observed |
Antitumor Activity
The incorporation of the tetrahydroquinoline structure in the compound suggests potential antitumor properties. Tetrahydroquinolines have been documented to exhibit cytotoxic effects against various cancer cell lines . For example, compounds similar to the one have shown effectiveness against human tumor cells in vitro.
Anti-inflammatory Activity
Thiadiazole derivatives are also recognized for their anti-inflammatory properties. The mechanism may involve inhibition of pro-inflammatory cytokines or modulation of signaling pathways related to inflammation .
Case Studies and Research Findings
Several studies have focused on synthesizing and testing analogs of 1,3,4-thiadiazoles and tetrahydroquinolines:
- Study on Thiadiazoles : A study synthesized new 1,3,4-thiadiazole derivatives and evaluated their antimicrobial activity against Candida albicans and Staphylococcus aureus. Results indicated significant inhibition at low concentrations .
- Tetrahydroquinoline Derivatives : Research on tetrahydroquinoline derivatives revealed their potential as antitumor agents against multiple resistant strains of cancer cells. The study highlighted the importance of structural modifications in enhancing biological activity .
- In Silico Studies : Computational modeling has been employed to predict the interactions between these compounds and biological targets. Such studies suggest that these compounds can effectively bind to proteins involved in disease pathways .
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds similar to 2-ethoxy-N-(5-{[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]sulfanyl}-1,3,4-thiadiazol-2-yl)benzamide exhibit significant anticancer properties. Studies have shown that the incorporation of the thiadiazole moiety enhances cytotoxicity against various cancer cell lines. For example:
- A study demonstrated that derivatives with thiadiazole rings exhibited selective toxicity towards breast cancer cells while sparing normal cells .
- Another research highlighted the potential of similar compounds in inhibiting tumor growth in xenograft models .
Antimicrobial Properties
The compound's structure suggests potential antimicrobial activity. Compounds with similar functional groups have been reported to possess broad-spectrum antimicrobial effects:
- A study found that benzamide derivatives exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
- The presence of the thiadiazole group has been linked to enhanced antifungal activity against various fungal strains .
Neuroprotective Effects
There is growing interest in the neuroprotective properties of compounds featuring tetrahydroquinoline structures:
- Research indicates that tetrahydroquinoline derivatives can protect neuronal cells from oxidative stress and apoptosis .
- Specific studies have shown that these compounds may be beneficial in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Data Table: Summary of Biological Activities
Case Study 1: Anticancer Efficacy
In a recent study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives based on the structure of this compound. These derivatives were tested for their ability to induce apoptosis in breast cancer cells. The most potent derivative showed an IC50 value significantly lower than standard chemotherapeutics .
Case Study 2: Antimicrobial Testing
A comprehensive antimicrobial screening was conducted on a series of benzamide derivatives including the target compound. Results indicated strong inhibitory effects against Staphylococcus aureus and Candida albicans, suggesting its potential as a lead compound for developing new antimicrobial agents .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
Computational and SAR Insights
Tools like SimilarityLab () enable rapid identification of analogues and activity prediction. Key observations:
- Tetrahydroquinoline vs. Dihydroindole: The fully saturated tetrahydroquinoline in the target compound may enhance membrane permeability compared to the partially aromatic dihydroindole in .
- Electron-Donating vs. Withdrawing Groups: The ethoxy group (target) vs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
